

In-Depth Technical Guide: 1-Methyl-2-phenoxyethylamine (CAS Number 35205-54-0)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Methyl-2-phenoxyethylamine**

Cat. No.: **B147317**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-phenoxyethylamine, with the Chemical Abstracts Service (CAS) number 35205-54-0, is a phenethylamine derivative that holds interest within the realms of pharmaceutical and biological research. Structurally, it features a phenoxy group attached to a propane-2-amine backbone. This compound serves as a versatile chemical intermediate in the synthesis of a variety of more complex molecules, including potential therapeutic agents such as antihistamines and cardiovascular drugs.^{[1][2]} Its structural similarity to other biologically active phenethylamines suggests potential interactions with various physiological targets, making it a subject of interest for further investigation.

While extensive specific research on the biological activities of **1-Methyl-2-phenoxyethylamine** is limited in publicly available literature, its foundational structure provides a basis for exploring its potential pharmacological and toxicological profile. This guide aims to provide a comprehensive overview of the available technical information on this compound, including its chemical and physical properties, synthesis methodologies, and potential biological relevance, drawing upon data from analogous compounds where necessary.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **1-Methyl-2-phenoxyethylamine** is presented below. This data is essential for its handling, characterization, and use in

experimental settings.

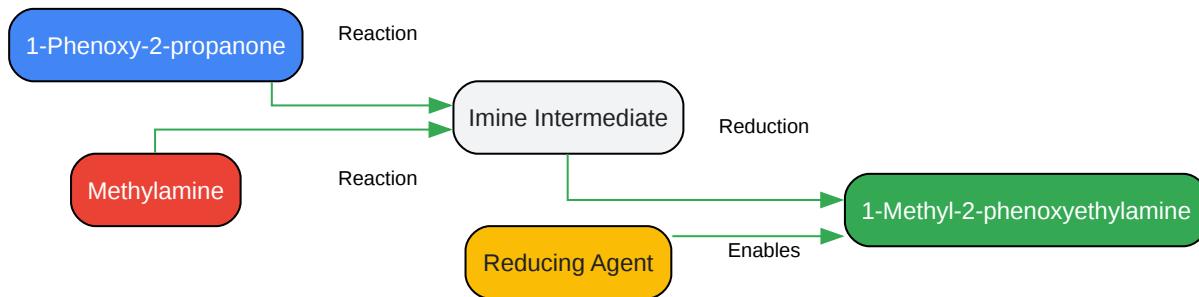
Property	Value	Source(s)
CAS Number	35205-54-0	[3][4]
IUPAC Name	1-phenoxypropan-2-amine	[3][4]
Synonyms	1-Methyl-2-phenoxyethylamine, 2- Phenoxyisopropylamine, 1- Phenoxy-2-propanamine	[3]
Molecular Formula	C ₉ H ₁₃ NO	[4]
Molecular Weight	151.21 g/mol	[3]
Appearance	Colorless liquid	
Boiling Point	117-120 °C at 3 Torr	
Density	1.004 g/cm ³	
pKa (Predicted)	8.22 ± 0.10	[4]

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of **1-Methyl-2-phenoxyethylamine**. Key data from various analytical techniques are summarized below.

Technique	Key Signals/Peaks	Source(s)
¹ H NMR (CDCl ₃)	δ 1.15 (d, 3H), 3.32 (m, 1H), 3.66 (dd, 1H), 3.83 (dd, 1H), 6.90-7.25 (m, 5H)	
Mass Spectrometry (EI)	m/z: 44 (100%), 151 (M+, 14%), 94 (12%), 77 (8%)	[5]
Infrared (IR)	Data available in various databases.	[5]

Synthesis Methodologies


Several synthetic routes have been established for the preparation of **1-Methyl-2-phenoxyethylamine**. The choice of method often depends on the starting materials, desired yield, and scalability.

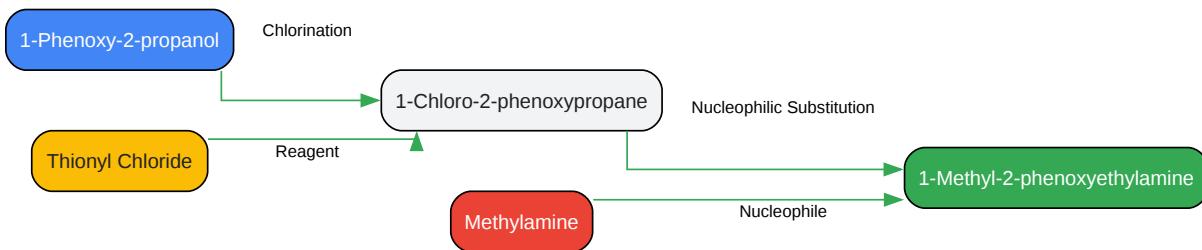
Reductive Amination of 1-Phenoxy-2-propanone

A primary and efficient method for the synthesis of **1-Methyl-2-phenoxyethylamine** is the reductive amination of 1-phenoxy-2-propanone. This one-pot reaction involves the formation of an imine intermediate from the ketone and methylamine, which is then reduced to the final amine product.

Experimental Protocol:

- **Reaction Setup:** In a suitable reaction vessel, dissolve 1-phenoxy-2-propanone (1 equivalent) in a solvent such as methanol.
- **Imine Formation:** Add a solution of methylamine (1.1 equivalents) to the reaction mixture.
- **Reduction:** Introduce a reducing agent, for example, sodium cyanoborohydride or sodium triacetoxyborohydride, portion-wise to the mixture while maintaining the temperature.
- **Work-up:** After the reaction is complete (monitored by TLC or GC-MS), quench the reaction by adding a suitable aqueous solution.
- **Extraction and Purification:** Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

[Click to download full resolution via product page](#)


Reductive Amination Synthesis Pathway

Nucleophilic Substitution

Another common synthetic route involves the nucleophilic substitution of a leaving group on a suitable precursor with methylamine.

Experimental Protocol:

- Precursor Synthesis: Prepare 1-chloro-2-phenoxypropane from 1-phenoxy-2-propanol using a chlorinating agent like thionyl chloride.
- Substitution Reaction: React 1-chloro-2-phenoxypropane (1 equivalent) with an excess of methylamine in a suitable solvent (e.g., ethanol) in a sealed reaction vessel.
- Heating: Heat the reaction mixture to a temperature that facilitates the substitution reaction.
- Work-up and Purification: After completion, cool the reaction mixture, remove the excess methylamine and solvent, and then proceed with a standard aqueous work-up and purification as described in the reductive amination protocol.

[Click to download full resolution via product page](#)

Nucleophilic Substitution Synthesis Pathway

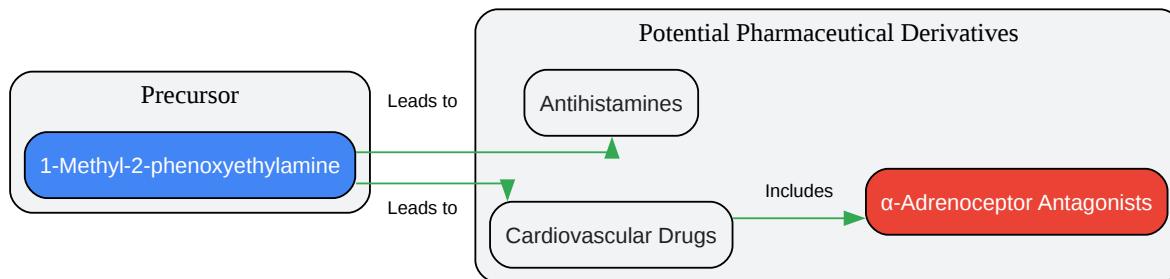
Gabriel Synthesis

The Gabriel synthesis provides an alternative route that avoids the direct use of volatile and potentially hazardous methylamine gas.

Experimental Protocol:

- Phthalimide Alkylation: React potassium phthalimide (1 equivalent) with 1-chloro-2-phenoxypropane (1 equivalent) in a polar aprotic solvent such as DMF.
- Heating: Heat the reaction mixture to drive the alkylation to completion.
- Hydrazinolysis: After cooling, treat the resulting N-(1-methyl-2-phenoxyethyl)phthalimide with hydrazine hydrate in a solvent like ethanol.
- Amine Liberation: Heat the mixture to reflux to cleave the phthalimide group and liberate the primary amine.
- Work-up and Purification: After the reaction, perform an acidic work-up to protonate the desired amine and precipitate the phthalhydrazide byproduct. Neutralize the aqueous layer and extract the product, followed by purification.

Biological Activity and Potential Applications


Direct and extensive pharmacological studies on **1-Methyl-2-phenoxyethylamine** are not widely reported in peer-reviewed literature. However, its structural relationship to other well-characterized phenethylamines allows for informed hypotheses about its potential biological activities.

Central Nervous System (CNS) Activity

Phenethylamine and its derivatives are known to interact with various components of the central nervous system. It is plausible that **1-Methyl-2-phenoxyethylamine** could modulate neurotransmitter systems.^[1] Studies on analogous compounds suggest potential interactions with serotonin and norepinephrine transporters, which could imply a role in mood regulation.^[1] However, without specific receptor binding or reuptake inhibition data, this remains speculative.

Precursor for Pharmaceutical Agents

A significant application of **1-Methyl-2-phenoxyethylamine** is its use as a key building block in the synthesis of more complex pharmaceutical agents.^{[1][2]} Its structure is a component of certain antihistamines and cardiovascular drugs. The phenoxyethylamine scaffold is notably present in phenoxybenzamine, a non-selective α -adrenoceptor antagonist used in the management of hypertension.

[Click to download full resolution via product page](#)

Role as a Pharmaceutical Precursor

Potential Antimicrobial Activity

The phenoxyethylamine scaffold is present in various molecules that have demonstrated antimicrobial properties. While no specific studies have evaluated the antimicrobial activity of **1-Methyl-2-phenoxyethylamine**, research on related phenolic compounds suggests that this structural motif could be a starting point for the development of new antimicrobial agents.[1]

Toxicological Profile

There is a lack of specific in vivo or in vitro toxicological studies for **1-Methyl-2-phenoxyethylamine** in the public domain. General GHS hazard statements indicate that it may cause skin and serious eye irritation, and may cause respiratory irritation.[3] As with any novel chemical compound, it should be handled with appropriate personal protective equipment in a laboratory setting. Further toxicological evaluation, including cytotoxicity assays and in vivo studies, would be necessary to establish a comprehensive safety profile.

Conclusion

1-Methyl-2-phenoxyethylamine (CAS 35205-54-0) is a valuable chemical intermediate with well-defined chemical and physical properties and established synthetic routes. Its primary significance currently lies in its role as a precursor for the synthesis of various pharmaceutical agents. While its own biological activity is not extensively characterized, its structural similarity to other bioactive phenethylamines suggests potential for CNS and antimicrobial effects, warranting further investigation. This technical guide provides a foundational summary of the current knowledge on this compound, highlighting the need for more in-depth pharmacological and toxicological studies to fully elucidate its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Methyl-2-phenoxyethylamine | 35205-54-0 | Benchchem [benchchem.com]
- 2. 1-METHYL-2-PHENOXYETHYLAMINE | 35205-54-0 [chemicalbook.com]

- 3. 1-Phenoxy-2-propanamine | C9H13NO | CID 37087 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. 1-Methyl-2-phenoxyethylamine [webbook.nist.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: 1-Methyl-2-phenoxyethylamine (CAS Number 35205-54-0)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147317#1-methyl-2-phenoxyethylamine-cas-number-35205-54-0>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com